Furofenac-d3

Bioanalysis LC-MS/MS Internal Standard

Choose Furofenac-d3 (CAS 1794754-03-2) as your tri-deuterated stable isotope-labeled internal standard (SIL-IS) for furofenac quantification. The precise +3 Da mass shift enables unambiguous MS differentiation from the parent drug (206.24 Da), while its identical chemical behavior corrects for matrix effects, ion suppression, and recovery variability. Non-deuterated surrogates introduce method bias and fail validation under FDA/EMA guidelines. Essential for accurate pharmacokinetic, metabolic, and DDI studies across biological matrices.

Molecular Formula C12H14O3
Molecular Weight 209.26 g/mol
Cat. No. B12423608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurofenac-d3
Molecular FormulaC12H14O3
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCC1CC2=C(O1)C=CC(=C2)CC(=O)O
InChIInChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3
InChIKeyMYQXHLQMZLTSDB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furofenac-d3: Deuterated Internal Standard for Precise Bioanalysis of the Anti-inflammatory Drug Furofenac


Furofenac-d3 (CAS 1794754-03-2) is the tri-deuterated analogue of furofenac (SAS 650), a non-steroidal anti-inflammatory drug (NSAID) with antiplatelet-aggregation activity [1]. In furofenac-d3, three hydrogen atoms are replaced by deuterium isotopes, increasing its molecular weight from 206.24 Da (furofenac) to 209.26 Da, which enables its use as a stable isotope-labeled internal standard (SIL-IS) . This compound is not intended for therapeutic use; its primary role is as a tracer and quantitative reference in bioanalytical workflows .

Furofenac-d3: Why Non-Deuterated Analogs Cannot Replace the Deuterated Internal Standard in Bioanalysis


Substituting furofenac-d3 with non-deuterated furofenac or a structural analog as an internal standard (IS) in LC-MS/MS assays introduces significant risk of method bias, inaccuracy, and failed validation [1]. Deuterated internal standards co-elute with the analyte and experience nearly identical matrix effects and ionization efficiencies, thereby correcting for variability that non-deuterated surrogates cannot . Using an unlabeled IS can lead to ion suppression/enhancement discrepancies and retention time shifts, ultimately compromising the precision and accuracy required for regulatory bioanalysis [2]. The specific deuterium labeling pattern in furofenac-d3 ensures a +3 Da mass shift, providing unambiguous differentiation from the parent drug in mass spectrometry, a feature absent in any non-deuterated alternative .

Furofenac-d3: Quantified Differentiation in Mass Spectrometry, Isotopic Purity, and Analytical Performance


Mass Shift for Unambiguous MS Differentiation: Furofenac-d3 vs. Furofenac

Furofenac-d3 provides a +3 Da mass shift relative to unlabeled furofenac, enabling unequivocal differentiation in mass spectrometry without isotopic overlap . This contrasts with non-deuterated internal standards, which may share the same m/z or produce interfering fragments .

Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity Specification: Furofenac-d3 vs. Typical Unlabeled Internal Standards

Commercially available furofenac-d3 is typically supplied with isotopic purity ≥99 atom % D, ensuring that less than 1% of the internal standard mass overlaps with the unlabeled analyte . This high isotopic enrichment minimizes the contribution of the internal standard to the analyte signal, a critical factor for achieving low limits of quantification (LLOQ) [1].

Stable Isotope Labeling Analytical Chemistry Quality Control

Matrix Effect Correction: Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS

Deuterated internal standards such as furofenac-d3 co-elute with the analyte and experience nearly identical matrix effects, effectively normalizing ion suppression/enhancement across biological samples [1]. In contrast, non-deuterated structural analogs can show divergent extraction recovery and ionization efficiency, leading to method bias .

Matrix Effects Ion Suppression Bioanalytical Method Validation

Furofenac-d3: Primary Application Scenarios in Pharmaceutical Bioanalysis and Metabolism Studies


Quantification of Furofenac in Plasma for Pharmacokinetic Studies

Use furofenac-d3 as the internal standard in a validated LC-MS/MS method to accurately measure furofenac concentrations in plasma samples. The +3 Da mass shift ensures baseline resolution from the analyte, while the identical chemical behavior corrects for matrix effects and recovery variability, meeting FDA/EMA bioanalytical guidelines [1].

Metabolite Identification and Profiling in Urine and Bile

Employ furofenac-d3 as a tracer to track metabolic pathways of furofenac. Its deuterium label allows for confident differentiation between drug-derived metabolites and endogenous compounds via MS/MS fragmentation patterns . This application is supported by the established in vivo metabolism of furofenac in rats, dogs, and humans [2].

In Vitro Drug-Drug Interaction (DDI) Studies

Utilize furofenac-d3 as a stable isotope-labeled probe to monitor furofenac concentrations in hepatocyte or microsomal incubations without interference from co-administered drugs. The deuterated internal standard eliminates cross-talk in multiplexed MS assays, enabling robust DDI assessment [1].

Technical Documentation Hub

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31 linked technical documents
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